

Indole-3-amidoxime solubility in DMSO and DMF

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Compound of Interest		
Compound Name:	Indole-3-amidoxime	
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An In-depth Technical Guide on the Solubility of Indole-3-Amidoxime in DMSO and DMF

This technical guide provides comprehensive information on the solubility of **indole-3-amidoxime** in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), two common organic solvents used in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering quantitative data, detailed experimental protocols, and relevant biological pathway visualizations.

Introduction to Indole-3-Amidoxime

Indole-3-amidoxime is a synthetic intermediate that holds significance in pharmaceutical synthesis.[1][2] Structurally, it belongs to the family of indoles, which are prevalent scaffolds in biologically active compounds.[3] Amidoxime-containing molecules, a class to which **indole-3-amidoxime** belongs, are recognized for their role as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[4] Given its application in synthesis, understanding its solubility in common laboratory solvents is critical for handling, storage, and experimental design.

Chemical Properties:

Molecular Formula: C₉H₉N₃O[1][2]

Molecular Weight: 175.19 g/mol [2]

Appearance: Crystalline solid[1]



Quantitative Solubility Data

Indole-3-amidoxime is soluble in organic solvents like DMSO and DMF.[1] The approximate solubility values are summarized in the table below. It is important to note that using hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound; therefore, the use of newly opened, anhydrous DMSO is recommended for achieving maximum solubility.[2]

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	~14 mg/mL[1]	~79.9 mM	-
DMSO	35 mg/mL[2][5]	199.78 mM[2]	Requires sonication for dissolution.[2]
DMF	~12.5 mg/mL[1]	~71.4 mM	-

Note: Molar concentration is calculated using the molecular weight of 175.19 g/mol. Discrepancies in reported solubility values may arise from differences in experimental conditions, such as temperature, purity of the compound and solvent, and dissolution method (e.g., with or without sonication).

Indole-3-amidoxime is sparingly soluble in aqueous buffers.[1] To achieve a working solution in an aqueous medium, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen aqueous buffer.[1] For instance, a 1:10 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/mL.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the kinetic solubility of a compound like **indole-3-amidoxime** in DMSO or DMF. This method is based on the principle of creating a saturated solution and then quantifying the dissolved compound.

Materials:



- Indole-3-amidoxime (crystalline solid)
- Anhydrous, high-purity DMSO or DMF
- Calibrated pipettes
- Vortex mixer
- Water bath sonicator
- Centrifuge capable of high speed
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
- · Volumetric flasks and appropriate glassware

Procedure:

- · Preparation of a Saturated Solution:
 - Weigh out an excess amount of indole-3-amidoxime (e.g., 20 mg) into a clean, dry vial.
 - Using a calibrated pipette, add a precise volume of the solvent (e.g., 1 mL of DMSO or DMF) to the vial.[6]
 - Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate initial dissolution.
 - Sonicate the vial in a water bath for 15-20 minutes to further aid dissolution.[6]
 - Allow the suspension to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a specified period (e.g., 24 hours) with continuous gentle agitation to ensure equilibrium is reached.
- Separation of Undissolved Solid:

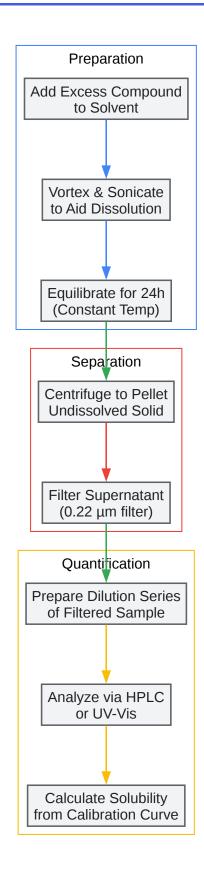


- After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
- Carefully collect the supernatant, ensuring no solid particles are disturbed.
- For complete removal of any remaining micro-particulates, filter the supernatant through a 0.22 μm syringe filter into a clean vial. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.[6]
- Quantification of Dissolved Compound:
 - Prepare a series of standard solutions of indole-3-amidoxime of known concentrations in the same solvent.
 - Create a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Accurately dilute a small aliquot of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
 - Analyze the diluted sample using the same analytical method.
 - Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample. The resulting value is the kinetic solubility of indole-3-amidoxime in the tested solvent under the specified conditions.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic solubility of a chemical compound.





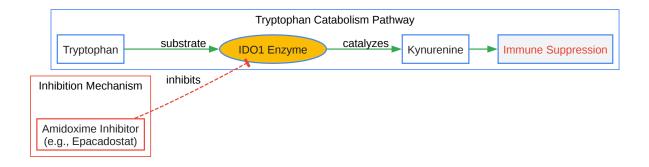
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Caption: Workflow for Kinetic Solubility Determination.



Relevant Signaling Pathway: IDO1 Inhibition

Indole-3-amidoxime belongs to the class of amidoxime derivatives. A prominent member of this class, Epacadostat, is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[4] In the context of cancer, this depletion of tryptophan and accumulation of kynurenine can suppress the anti-tumor immune response. The diagram below illustrates this inhibitory mechanism.



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Caption: Inhibition of the IDO1 Pathway by Amidoxime Derivatives.

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